Boc-O-benzyl-L-Serine N-carboxyanhydride
Description
Boc-O-benzyl-L-Serine N-carboxyanhydride (NCA) is a specialized monomer used in ring-opening polymerization (ROP) to synthesize polypeptides with tailored functional groups. The compound features two protective moieties: a tert-butoxycarbonyl (Boc) group on the amino terminus and a benzyl ether on the serine hydroxyl side chain. These groups serve dual purposes: (1) the Boc group prevents unwanted side reactions during polymerization and is cleavable under acidic conditions (e.g., trifluoroacetic acid), while (2) the benzyl ether protects the hydroxyl group, which can be removed via hydrogenolysis (e.g., using Pd/C and H₂) .
Properties
Molecular Weight |
321.3 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
Synthesis of Polypeptides:
Boc-Ser(Bzl)-NCA is widely utilized in the ring-opening polymerization (ROP) process to create polypeptides. This method allows for the controlled synthesis of polypeptides with specific sequences and lengths, which are crucial for various biomedical applications. The ability to tailor the properties of these polypeptides makes them suitable for drug delivery and tissue engineering applications .
Case Study:
A study demonstrated the successful polymerization of Boc-Ser(Bzl)-NCA to produce polypeptides that exhibit enhanced mechanical properties and biocompatibility. The synthesized polypeptides were characterized using MALDI-ToF-MS, confirming their structural integrity and desired molecular weights .
Drug Delivery Systems
Biocompatible Carriers:
Polypeptides synthesized from Boc-Ser(Bzl)-NCA can serve as drug carriers due to their biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and controlled release in biological systems .
Case Study:
Research has shown that polypeptide-based nanoparticles created from Boc-Ser(Bzl)-NCA effectively deliver anticancer drugs while minimizing side effects. In vitro studies indicated that these nanoparticles could improve drug efficacy by targeting cancer cells more precisely .
Immunotherapy
Glycopolypeptide Synthesis:
Boc-Ser(Bzl)-NCA is also employed in the synthesis of glycopolypeptides, which have shown promise in cancer immunotherapy. These glycopolypeptides can be engineered to activate immune receptors, enhancing the immune response against tumors .
Case Study:
In a notable study, glycopolypeptides synthesized from Boc-Ser(Bzl)-NCA were designed to activate C-type lectin receptors (CLRs) on dendritic cells. The results demonstrated that these glycopolypeptides could significantly inhibit tumor growth in murine models, suggesting their potential as immunotherapeutic agents .
Biomaterials Development
Tissue Engineering Scaffolds:
The unique properties of polypeptides derived from Boc-Ser(Bzl)-NCA make them suitable for developing scaffolds in tissue engineering. These scaffolds can mimic the extracellular matrix, promoting cell adhesion and growth .
Case Study:
A research initiative focused on creating biodegradable scaffolds using Boc-Ser(Bzl)-NCA-derived polypeptides showed promising results in supporting cell proliferation and differentiation in vitro, indicating their potential for regenerative medicine applications .
Catalysis and Other Applications
Catalytic Properties:
Polypeptides synthesized from Boc-Ser(Bzl)-NCA have been explored for their catalytic properties in various chemical reactions. Their ability to mimic enzyme activity opens avenues for developing new catalysts .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Polymer Chemistry | Synthesis of tailored polypeptides | Enhanced mechanical properties; confirmed structural integrity |
| Drug Delivery Systems | Biocompatible carriers for drug encapsulation | Improved efficacy and reduced side effects in cancer treatment |
| Immunotherapy | Synthesis of glycopolypeptides activating immune responses | Significant tumor growth inhibition in murine models |
| Biomaterials Development | Development of scaffolds for tissue engineering | Supported cell proliferation and differentiation |
| Catalysis | Mimicking enzyme activity through polypeptide catalysts | Potential new pathways for catalytic reactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Boc-O-benzyl-L-Serine NCA, we compare it to structurally analogous NCAs, focusing on synthesis, polymerization behavior, and applications.
Table 1: Comparative Analysis of Boc-O-benzyl-L-Serine NCA and Related NCAs
Key Comparisons
Protecting Group Strategies
- Boc-O-benzyl-L-Serine NCA employs orthogonal protective groups (Boc and benzyl), allowing sequential deprotection for selective functionalization. In contrast, ZLL NCA (benzyloxycarbonyl) and BLG-NCA (benzyl ester) use single protective groups, limiting post-polymerization flexibility .
- N-Substituted NCAs (e.g., Me-NCA) lack removable side-chain protections, making them unsuitable for applications requiring reactive side chains .
Polymerization Control Boc-O-benzyl-L-Serine NCA polymerizes via primary amine initiation, achieving moderate molecular weights ($ M_n $: 10–50 kDa) and low polydispersity (PDI: 1.1–1.3) under anhydrous conditions . Crown ether catalysts (e.g., for BLG-NCA) or organocatalysts (e.g., thiourea derivatives) accelerate polymerization and improve control, reducing PDIs to <1.2 .
Solubility and Self-Assembly The benzyl group in Boc-O-benzyl-L-Serine NCA enhances hydrophobicity, promoting micelle formation in aqueous media (critical aggregation concentration ~0.5 mg/mL) . This contrasts with ZLL NCA, which forms pH-sensitive micelles due to its ionizable lysine side chains . Phe-NCA-derived polypeptides exhibit stronger hydrophobic interactions, enabling stable nanoparticle cores but limiting solubility in polar solvents .
Biomedical Applications Drug Delivery: Boc-O-benzyl-L-Serine NCA-based polymers are used in pH-sensitive nanovesicles, leveraging serine’s hydroxyl group for conjugation . ZLL NCA and BLG-NCA are preferred for mRNA delivery and cisplatin carriers, respectively . Antimicrobial Activity: Me-NCA-derived polypeptoids show selectivity against Gram-positive bacteria, while Boc-O-benzyl-L-Serine NCA’s biocompatibility makes it suitable for wound-healing hydrogels .
Research Findings and Challenges
- Synthetic Challenges : Boc-O-benzyl-L-Serine NCA requires stringent anhydrous conditions to prevent premature hydrolysis. Moisture-insensitive protocols (e.g., LiHMDS initiation) used for ZLL NCA could be adapted to improve reproducibility .
- Deprotection Efficiency : Unlike benzyl ethers in BLG-NCA, Boc removal under mild acids minimizes polypeptide backbone degradation, a critical advantage for biomedical use .
- Contradictions in Literature: While primary amines are standard initiators, highlights LiHMDS as a faster alternative.
Q & A
Q. What are the optimal methods for synthesizing and purifying Boc-O-benzyl-L-Serine NCA?
Boc-O-benzyl-L-Serine NCA is synthesized via cyclization of Boc-O-benzyl-L-serine using activating agents like triphosgene or phosgene. Critical steps include maintaining anhydrous conditions to prevent premature hydrolysis and rigorous purification via column chromatography (e.g., ethyl acetate/hexane gradients) to remove unreacted reagents . Contradictions in yield (66–95%) across studies highlight the sensitivity of cyclization to reaction time, temperature, and stoichiometry. For example, excessive phosgene can lead to side products, while insufficient activation results in incomplete cyclization .
Q. How does the NCA ring-opening polymerization (ROP) mechanism influence polypeptide homogeneity?
The ROP mechanism involves nucleophilic attack by an initiator (e.g., primary amines) on the NCA carbonyl, propagating via a "living" chain-growth mechanism. Early studies using non-living initiators produced polydisperse polymers, but Deming's 1997 discovery of living systems (e.g., transition-metal catalysts) enabled precise control over molecular weight (MW) and dispersity (Đ < 1.2) . Recent DFT studies reveal that secondary amines exhibit slower initiation rates than primary amines, impacting polymerization kinetics and requiring careful initiator selection .
Q. What experimental parameters are critical for reproducible NCA polymerization?
Key parameters include:
- Solvent polarity : Low dielectric solvents (e.g., THF) stabilize propagating chains and reduce side reactions like chain transfer .
- Temperature : Lower temperatures (0–25°C) slow polymerization, improving control over MW but risking incomplete monomer conversion .
- Monomer purity : Residual moisture or acids degrade NCAs, necessitating rigorous drying (e.g., molecular sieves) .
Advanced Research Questions
Q. How can molecular weight distribution be controlled in NCA polymerization for biomedical applications?
Microfluidic systems enable precise control by regulating flow rates and mixing efficiency, producing polymers with narrow MW distributions (e.g., Đ = 1.1 vs. 1.5 in batch systems) . For example, Habraken et al. demonstrated that polymerization at 0°C with high-vacuum conditions suppresses chain termination, achieving Đ < 1.1 . Contradictions arise in scaling up microreactor systems, where clogging risks necessitate solvent optimization .
Q. What strategies enable stimuli-responsive polypeptide design using Boc-O-benzyl-L-Serine NCA?
Post-polymerization deprotection (e.g., hydrogenolysis of benzyl groups) yields water-soluble poly(α-hydroxy acids) with pendant hydroxyl groups, enabling pH- or temperature-responsive behavior . Advanced functionalization involves copolymerizing Boc-O-benzyl-L-Serine NCA with photo-labile NCAs (e.g., DMNB-l-Glu-NCA) to create light-degradable materials for controlled drug release .
Q. How do secondary structures (α-helices, β-sheets) influence self-assembly in Boc-O-benzyl-L-Serine-derived polymers?
α-Helices formed during ROP drive hierarchical self-assembly into micelles or vesicles. Cheng et al. showed that solvent dielectric constants modulate helix stability: low-polarity solvents (e.g., chloroform) stabilize helices, while water promotes random coils . Conflicting reports exist on β-sheet dominance in high-MW polymers, suggesting solvent history and annealing protocols as critical variables .
Q. What analytical techniques resolve contradictions in polymerization kinetics or structural characterization?
- Size-exclusion chromatography (SEC) : Calibrated with polypeptide standards to accurately determine MW and Đ .
- Circular dichroism (CD) : Quantifies secondary structure content but requires careful baseline correction in hydrophobic solvents .
- NMR kinetics : Monitors real-time monomer conversion but is limited by signal overlap in complex copolymers .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
